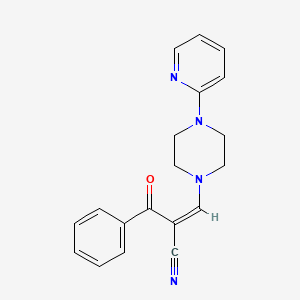

2-(Phenylcarbonyl)-3-(4-(2-pyridyl)piperazinyl)prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

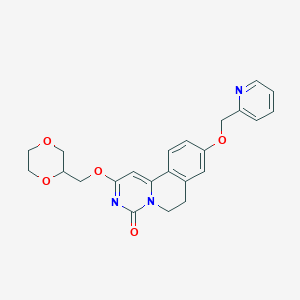

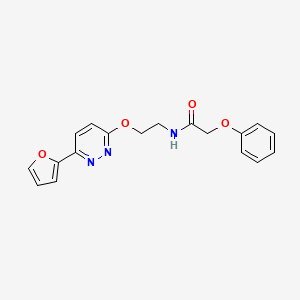

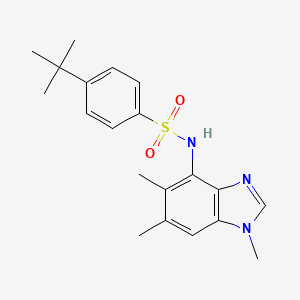

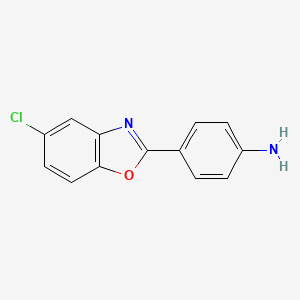

The compound of interest, due to its complex nomenclature, suggests a multifaceted molecular structure that includes a phenylcarbonyl group, a piperazinyl moiety attached to a pyridyl ring, and a prop-2-enenitrile backbone. Compounds with similar structures have been synthesized for various applications, including pharmaceuticals, due to their potential biological activities and for use in material science for their unique chemical properties.

Synthesis Analysis

Synthesis of complex organic molecules like the one often involves multi-step chemical reactions, starting from simpler precursors. Techniques such as click chemistry, as employed in the synthesis of pyridyltriazole ligands with substituted phenyl arms, provide a pathway to introduce specific functional groups in a controlled manner (Dalton Transactions, 2013). Similar strategies could be envisioned for synthesizing the target molecule, focusing on building the piperazinyl-pyridyl segment and the enenitrile functionality in subsequent steps.

Molecular Structure Analysis

The molecular structure of complex organic compounds is crucial for understanding their reactivity and properties. X-ray crystallography, NMR, IR, and mass spectrometry are common techniques used for structural characterization. For instance, compounds with a pyridyltriazole core have been analyzed to understand the impact of substituents on the molecule's geometry and electronic properties (Dalton Transactions, 2013). Such analyses reveal how different groups affect molecular conformation and stability, which is applicable to the compound of interest.

Aplicaciones Científicas De Investigación

Synthesis and Kinetics in Cyclization Reactions : A study by Platonova et al. (2013) discussed the synthesis of 1,2,3,4-tetrahydroquinolino-5-carbonitriles from ortho-(N,N-dialkylamino)benzaldehydes and benzoylacetonitrile, involving the cyclization of intermediates including 2-(phenylcarbonyl)-3-[2-[(dialkyl-amino)phenyl]prop-2-enenitriles. This cyclization is guided by a tert-amino effect mechanism (Platonova, Glukhareva, Zimovets, El′tsov, & Morzherin, 2013).

Formation in Tricarbonylrhenium Complexes : Wolff et al. (2013) reported the synthesis of tricarbonylrhenium complexes using pyridyltriazole ligands that included a 4-substituted phenyl arm. These complexes demonstrated unique structural features and electronic properties influenced by the nature of the pendant arm, including nitro-, chloro-, or aminophenyl moieties (Wolff, Munoz, Francois, Carrayon, Seridi, Saffon, Picard, Machura, & Benoist, 2013).

CO2 Capture using Piperazine-immobilized Polymeric Membranes : In a study by Taniguchi et al. (2020), piperazine derivatives, including those similar to the compound , were immobilized in poly(vinyl alcohol) to enhance CO2 separation performance in polymeric membranes. These membranes demonstrated high CO2 selectivity and permeability, particularly under humid conditions (Taniguchi, Kinugasa, Toyoda, Minezaki, Tanaka, & Mitsuhara, 2020).

Enantiomers Synthesis in Medicinal Chemistry : Kulig et al. (2007) described the synthesis of enantiomers of 1-{2-hydroxy-3-[4-(2-hydroxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one, a compound structurally related to the one . These enantiomers were synthesized through hydrolytic kinetic resolution, highlighting the relevance of such structures in medicinal chemistry (Kulig, Nowicki, & Malawska, 2007).

Propiedades

IUPAC Name |

(Z)-2-benzoyl-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c20-14-17(19(24)16-6-2-1-3-7-16)15-22-10-12-23(13-11-22)18-8-4-5-9-21-18/h1-9,15H,10-13H2/b17-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAXYUYCQNMZSG-ICFOKQHNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=C(C#N)C(=O)C2=CC=CC=C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1/C=C(/C#N)\C(=O)C2=CC=CC=C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Phenylcarbonyl)-3-(4-(2-pyridyl)piperazinyl)prop-2-enenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2481207.png)

![N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2481209.png)

![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone](/img/structure/B2481211.png)

![N-(3,5-dimethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2481222.png)

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2481225.png)

![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2481228.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2481229.png)